Cladobotryal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2R,3R)-2-[(E)-but-2-en-2-yl]-3-methyl-4-oxo-5-phenyl-2,7-dihydrofuro[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO3/c1-4-12(2)17-19(3,11-21)15-16(22)14(10-20-18(15)23-17)13-8-6-5-7-9-13/h4-11,17H,1-3H3,(H,20,22)/b12-4+/t17-,19-/m1/s1 |
InChI Key |
ULWIXPFVMCMTFC-LTVUSIFUSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@](C2=C(O1)NC=C(C2=O)C3=CC=CC=C3)(C)C=O |
Canonical SMILES |
CC=C(C)C1C(C2=C(O1)NC=C(C2=O)C3=CC=CC=C3)(C)C=O |
Synonyms |
(+)-(2R*,3R*)-2-((Z)-2-buten-2-yl)-3,7-dihydro-3-formyl-3-methyl-5-phenylfuro(2,3-b)pyridin-4(2H)-one 2-(2-buten-2-yl)-3,7-dihydro-3-formyl-3-methyl-5-phenylfuro(2,3-b)pyridin-4(2H)-one cladobotryal |
Origin of Product |
United States |
Isolation and Source Identification of Cladobotryal
Extraction and Purification Strategies
Solvent Extraction Techniques (e.g., Ethyl Acetate)
The initial step in isolating Cladobotryal from its fungal source involves solvent extraction, a technique used to separate components based on their differing solubilities in two immiscible liquids. vinanhatrang.com In the case of this compound, the fungus Cladobotryum sp. is first cultivated on a solid medium such as rice. After a sufficient growth period, typically around 14 days, the entire culture medium is subjected to extraction. acs.org
Ethyl acetate (B1210297) is a commonly employed solvent for this purpose. vinanhatrang.comacs.orgeconomysolutions.in It is selected for its ability to efficiently dissolve a wide range of organic compounds of moderate polarity, like this compound, while being immiscible with the aqueous components of the fungal culture. vinanhatrang.comeconomysolutions.in The process involves macerating the fungal culture and mixing it thoroughly with ethyl acetate. The this compound, along with other secondary metabolites, partitions from the solid and aqueous phases into the organic ethyl acetate phase. vinanhatrang.com This crude ethyl acetate extract, containing a mixture of compounds, is then separated and concentrated to yield a residue that serves as the starting material for further purification. acs.orgmdpi.com
Chromatographic Separation Procedures
Following solvent extraction, the crude extract containing this compound undergoes several stages of chromatographic separation to purify the compound from other metabolites. acs.org Chromatography separates mixture components based on their differential distribution between a stationary phase and a mobile phase. libretexts.org A sequence of different chromatographic techniques is typically necessary to achieve high purity. acs.org
Silica (B1680970) gel chromatography is a form of normal-phase adsorption chromatography and is often one of the initial purification steps. acs.orgcolumn-chromatography.com The stationary phase is silica gel, a highly polar adsorbent. agcchem.comrsc.org The crude extract is loaded onto a column packed with silica gel, and a mobile phase, typically a non-polar solvent or a mixture of solvents with increasing polarity (gradient elution), is passed through the column. irejournals.comchromtech.com Compounds in the mixture separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel and elute later. agcchem.com This step effectively separates broad fractions of compounds, enriching the fraction that contains this compound. acs.org
| Silica Gel Chromatography Parameters | |
| Stationary Phase | Silica Gel (Polar Adsorbent) column-chromatography.comagcchem.com |
| Principle of Separation | Adsorption; separation based on polarity. agcchem.com |
| Typical Application | Initial fractionation of the crude ethyl acetate extract. acs.org |
| Elution | Isocratic or gradient elution with solvents of increasing polarity. irejournals.com |
Sephadex LH-20 is a versatile chromatographic medium used for the separation of natural products. cytivalifesciences.comresearchgate.net It is composed of hydroxypropylated dextran (B179266) beads, giving it both hydrophilic and lipophilic properties. cytivalifesciences.comsigmaaldrich.com This dual nature allows it to be used with a variety of organic solvents and aqueous mixtures for size exclusion or partition chromatography. sigmaaldrich.comcytivalifesciences.com In size exclusion mode, molecules are separated based on their size; larger molecules elute first because they cannot enter the pores of the beads, while smaller molecules are delayed. researchgate.net In the purification of this compound, fractions obtained from silica gel chromatography are further purified using a Sephadex LH-20 column, which helps in removing impurities of different molecular sizes or polarities. acs.org
| Sephadex LH-20 Chromatography Parameters | |
| Stationary Phase | Hydroxypropylated cross-linked dextran. cytivalifesciences.comsigmaaldrich.com |
| Principle of Separation | Primarily size exclusion (gel filtration), but also partition chromatography. researchgate.net |
| Key Feature | Dual hydrophilic and lipophilic character, compatible with many solvents. cytivalifesciences.comcytivalifesciences.com |
| Application | Further purification of fractions from previous chromatographic steps. acs.org |
Reverse-phase chromatography is a powerful technique that uses a non-polar stationary phase and a polar mobile phase. wikipedia.orgphenomenex.com RP-18, or octadecylsilane (B103800) (ODS), refers to a stationary phase where C18 hydrocarbon chains are chemically bonded to silica particles, creating a very hydrophobic surface. wikipedia.orgmerckmillipore.com When a mixture is introduced, hydrophobic compounds interact more strongly with the non-polar stationary phase and are retained longer. phenomenex.com The mobile phase is typically a polar solvent system, such as a mixture of water and methanol (B129727) or acetonitrile. wikipedia.org By gradually increasing the proportion of the organic solvent, the polarity of the mobile phase is decreased, and the retained hydrophobic compounds are eluted in order of increasing hydrophobicity. phenomenex.com This method is applied to the this compound-containing fractions to separate it from other compounds with different hydrophobicities. acs.org
| Reverse-Phase (RP-18) Chromatography Parameters | |
| Stationary Phase | Non-polar; silica gel bonded with C18 alkyl chains (ODS). wikipedia.orgmerckmillipore.com |
| Mobile Phase | Polar; typically water mixed with methanol or acetonitrile. wikipedia.orgphenomenex.com |
| Principle of Separation | Hydrophobic interactions; separation based on hydrophobicity. phenomenex.com |
| Elution | More hydrophobic compounds are retained longer and eluted by increasing the organic solvent content. phenomenex.com |
High-Performance Liquid Chromatography (HPLC) is the final and most powerful purification step in the isolation of this compound. acs.orgshimadzu.com It is an advanced form of column chromatography that uses high pressure to force the mobile phase through a column with very small particle sizes, leading to high resolution and rapid separations. ebsco.comtudelft.nl For the purification of this compound, a reverse-phase HPLC setup is commonly used, often with a C18 column. acs.orgnih.gov By injecting the semi-purified fraction into the HPLC system and using a precisely controlled mobile phase gradient, this compound can be separated from any remaining closely related impurities, yielding the pure compound. tudelft.nlopenaccessjournals.com The eluting compounds are monitored by a detector, such as a UV detector, allowing for the collection of the pure this compound fraction. ebsco.cominfitek.com
| High-Performance Liquid Chromatography (HPLC) Parameters | |
| Principle | High-pressure variant of column chromatography for high-resolution separations. tudelft.nl |
| Stationary Phase | Often Reverse-Phase (e.g., RP-18) with small particle sizes (3-10 µm). nih.gov |
| Mobile Phase | High-purity solvents (e.g., methanol, acetonitrile, water) delivered by a high-pressure pump. tudelft.nl |
| Key Advantage | High speed, resolution, and sensitivity for final purification. tudelft.nlopenaccessjournals.com |
Structural Elucidation Methodologies
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods provided the planar structure of cladobotryal, determining its absolute stereochemistry required the definitive technique of single-crystal X-ray crystallography. researchgate.net This powerful method allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. soton.ac.uk
To facilitate the growth of high-quality crystals suitable for X-ray diffraction, this compound was converted to its methyl hemiacetal derivative. nih.gov The analysis of the diffraction pattern produced by the crystal provided the exact spatial coordinates of each atom, confirming the relative and absolute configuration of the chiral centers. The structure was established as (+)-(2R,3R)-2-[(Z)-2-buten-2-yl]-3,7-dihydro-3-formyl-3-methyl-5-phenylfuro[2,3-b]pyridin-4(2H)-one. nih.gov The determination of absolute configuration through X-ray crystallography relies on the phenomenon of anomalous dispersion, which can be particularly challenging for molecules containing only light atoms like carbon, hydrogen, and oxygen. mit.edu However, modern techniques and instrumentation have made it possible to confidently assign the absolute stereochemistry even in such cases. mit.edu
Confirmation of Novel Furo[2,3-b]pyridinone Skeleton
The comprehensive analysis of spectroscopic and crystallographic data culminated in the confirmation of a novel heterocyclic framework for this compound: the furo[2,3-b]pyridinone skeleton. nih.gov This fused ring system was found to be unprecedented in the chemical literature at the time of its discovery. nih.govresearchgate.net The elucidation of this unique scaffold highlighted the biosynthetic novelty of the producing organism, Cladobotryum varium, and expanded the known diversity of fungal metabolites. The structure combines a furan (B31954) ring fused to a pyridinone ring, a core that had not been previously reported for a natural product. nih.gov
Biosynthetic Pathway Investigations
Polyketide Origin of Cladobotryal
This compound and its related compounds, the cladobotric acids, are classified as polyketides. nih.gov The polyketide pathway is a major route for the biosynthesis of secondary metabolites in fungi, bacteria, and some plants. researchgate.net This pathway involves the sequential condensation of simple carboxylate units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. frontiersin.org The process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netfrontiersin.org The resulting polyketide chains undergo a series of modifications, including cyclizations and redox reactions, to generate a vast diversity of complex molecular structures. plos.org this compound and the associated cladobotric acids are distinguished by an unusual carbon folding pattern, marking them as unique members of the polyketide family. nih.gov
Identification and Characterization of Biosynthetic Gene Clusters
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized together in a contiguous region of the chromosome known as a biosynthetic gene cluster (BGC). researchgate.net These clusters co-locate the core synthase gene (like a PKS) with genes encoding tailoring enzymes, transporters, and regulatory proteins. nih.gov
While studies have confirmed the polyketide nature of this compound and its analogues, the specific biosynthetic gene cluster responsible for its production has not yet been fully characterized and reported in the literature. nih.gov The identification of such BGCs is often accomplished through a combination of genomic and transcriptomic approaches. plos.org Methods include:
Genome Mining: Searching the fungal genome for sequences homologous to known PKS genes. frontiersin.org
Transcriptome Analysis: Comparing gene expression profiles under conditions where the compound is produced versus when it is not, allowing for the identification of co-regulated genes within a potential BGC. plos.org
Gene Inactivation: Deleting or silencing a candidate PKS gene within the suspected cluster and observing the subsequent loss of this compound production, which confirms the gene's role in the pathway. nih.gov
Ongoing research is focused on elucidating the specific BGC that encodes the enzymes for this compound biosynthesis. nih.gov
Enzymatic Mechanisms in this compound Biosynthesis
Based on the known mechanisms of polyketide synthesis and comparative analysis with related compounds, the biosynthesis of this compound is presumed to involve several key enzyme classes. nih.govresearchgate.net
Polyketide Synthase (PKS): At the heart of the pathway is a modular Type I PKS. plos.org This enzyme is responsible for assembling the initial polyketide backbone from acetyl-CoA and malonyl-CoA extender units. A minimal PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. plos.org
Enoyl Reductase (ER): The high degree of saturation in the decalin core of this compound suggests the activity of reducing domains within the PKS or trans-acting reductases. The pathway for the related compound fusarielin involves a trans-acting enoyl reductase, which is an enzyme that acts separately from the main PKS scaffold to reduce double bonds during chain elongation. researchgate.net
Thioesterase (TE): Once the polyketide chain is fully assembled and modified on the PKS, a thioesterase domain is required for its release. This enzyme catalyzes the hydrolysis or cyclization of the final product from the acyl carrier protein, a crucial step for terminating the synthesis. researchgate.netmdpi.com
The table below outlines the proposed functions of these core enzymes in the biosynthesis of this compound.
| Enzyme Class | Proposed Function in this compound Biosynthesis | General Reference |
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the core polyketide chain that serves as the precursor to this compound. | plos.org |
| Enoyl Reductase (ER) | Reduces specific carbon-carbon double bonds in the growing polyketide chain, leading to the saturated regions characteristic of the decalin core. | researchgate.net |
| Thioesterase (TE) | Cleaves the completed polyketide chain from the PKS enzyme, often facilitating its cyclization to form the foundational structure of the molecule. | researchgate.netmdpi.com |
Comparative Biosynthetic Pathway Analysis
Significant insights into the biosynthesis of this compound can be gained by comparing its proposed pathway with those of structurally and biosynthetically related fungal polyketides, such as fusarielin and burnettiene A. nih.gov All three compounds are polyene-decalin polyketides, suggesting they share a common biosynthetic origin and enzymatic machinery. nih.govrsc.org
The biosynthetic gene cluster for fusarielin in Fusarium species has been identified and contains seven genes (FSL1-7). researchgate.net This cluster includes the core PKS (FSL1), a thioesterase (FSL2), and a trans-acting enoyl reductase (FSL5), which work together to produce the precursor, prefusarielin. researchgate.net Similarly, the BGC for burnettiene A (bue) from Aspergillus burnettii has been characterized and also shows similarity to the fusarielin cluster. rsc.org The bue cluster contains genes encoding a cytochrome P450 monooxygenase (bueE), responsible for oxidation, and a methyltransferase (bueF), which creates an ester. rsc.org
The biosynthetic pathway for this compound is hypothesized to be very similar to these systems. nih.gov It likely involves a core PKS and associated enzymes to form the characteristic decalin core, followed by a series of tailoring reactions (oxidations, reductions, etc.) that create the final structure of this compound.
The following table provides a comparative overview of the key features of these related biosynthetic pathways.
| Feature | This compound Pathway (Hypothesized) | Fusarielin Pathway | Burnettiene A Pathway |
| Producing Organism (Example) | Cladobotryum sp. | Fusarium graminearum | Aspergillus burnettii |
| Compound Class | Polyene-decalin polyketide nih.gov | Polyene-decalin polyketide researchgate.net | Polyene-decalin polyketide rsc.org |
| Core Enzyme | Polyketide Synthase (PKS) | PKS (FSL1/PKS9) researchgate.net | PKS (BueA) rsc.org |
| Key Associated Enzymes | Enoyl Reductase, Thioesterase | Trans-acting Enoyl Reductase (FSL5), Thioesterase (FSL2) researchgate.net | Cytochrome P450 (BueE), Methyltransferase (BueF) rsc.org |
| Gene Cluster Status | Under investigation nih.gov | Identified (fsl cluster) researchgate.net | Identified (bue cluster) rsc.org |
Synthetic Strategies and Chemical Modifications
Total Synthesis Approaches
The first total syntheses of cladobotryal were reported in the early 2000s, establishing key strategies for constructing its complex architecture. These approaches are characterized by their convergent nature and innovative solutions to challenges such as the formation of the pyridinone ring and the control of stereochemistry.
Two primary convergent strategies have been disclosed. The first, developed by Clive and Huang, involves the coupling of two main subunits: a γ-lactone to form the dihydrofuran portion and a protected β-amino aldehyde that provides the phenyl-bearing segment. rsc.orgacs.org This approach assembles the core structure by connecting these two key fragments, followed by the crucial cyclization to form the pyridinone ring. rsc.org
A second strategy, reported by Snider and Che, also employs a convergent design but builds the molecule differently. acs.orgnih.gov Their synthesis begins with a pre-functionalized pyridone core. Key fragments are then introduced, culminating in the formation of the fused furan (B31954) ring system. acs.orgnih.govacs.org This route involves the condensation of a hydroxypyridone with ethyl pyruvate (B1213749) and p-chlorothiophenol to construct a key lactone intermediate, which is then further elaborated. nih.govacs.org
| Synthetic Strategy | Key Subunits / Starting Materials | Point of Convergence | Ring Closure Strategy | Reference |
|---|---|---|---|---|
| Clive & Huang | γ-Lactone (dihydrofuran precursor) and a β-amino aldehyde (phenyl-bearing fragment) | Condensation of the enolate of the lactone with the aldehyde | Late-stage pyridinone ring formation | rsc.org, acs.org |
| Snider & Che | Functionalized 4-hydroxypyridone, ethyl pyruvate, p-chlorothiophenol | Acylation of a protected furopyridone lactone with tigloyl chloride | Early-stage pyridinone presence; late-stage dihydrofuran ring formation | acs.org, nih.gov |
The assembly of this compound's structure necessitates the use of several sophisticated chemical transformations. The strategies for elaborating the pyridinone ring and the judicious use of protecting groups are particularly noteworthy.
The construction of the dihydrofuro[2,3-b]pyridinone core is a critical challenge. In the Clive synthesis, the pyridinone ring is formed near the end of the synthetic sequence. rsc.org After coupling the two main fragments and subsequent transformations, a key cyclization step is required. A significant hurdle was inducing this ring closure, which was overcome by a strategic change in protecting groups on the nitrogen atom. rsc.orgacs.org
In contrast, the Snider synthesis begins with a 4-hydroxy-5-phenyl-6-methyl-2(1H)-pyridone, meaning the pyridinone ring is already present from an early stage. acs.orgnih.gov The core of their strategy involves the construction of the fused lactone and subsequent acylation and cyclization to form the dihydrofuran ring, ultimately leading to this compound and its congeners. acs.org
Protecting groups are indispensable in multi-step synthesis to temporarily mask reactive functional groups and prevent undesired side reactions. pressbooks.pubresearchgate.netnumberanalytics.com The total synthesis of this compound showcases a clever application of protecting group manipulation to influence reactivity.
A pivotal step in the Clive route is the conversion of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom to a triisopropylsilyl (TIPS) carbamate (B1207046). rsc.orgacs.orgrsc.orgacs.org The initial Boc-protected intermediate resisted the necessary cyclization to form the pyridinone ring. rsc.org By transforming the t-BuOC(O) group into an i-Pr₃SiOC(O) group, the electronic and steric properties were altered, facilitating the desired ring-closing reaction. rsc.orgacs.org This transformation is a prime example of how protecting group choice is not merely for masking a group but can be an active part of the synthetic strategy. acs.orgjocpr.com
| Protecting Group | Functional Group Protected | Role in Synthesis | Reference |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Amine (Nitrogen) | Standard amine protection during initial fragment coupling. | rsc.org, acs.org |
| Triisopropylsilyl (TIPS) Carbamate | Amine (Nitrogen) | Replaced the Boc group to enable the key pyridinone ring-forming cyclization. | rsc.org, acs.org, acs.org |
| p-Methoxybenzyl (PMB) | Pyridone Nitrogen | Used in the Snider synthesis to protect the pyridone during acylation of the fused lactone. | acs.org |
Prior to undertaking the synthesis of a complex natural product, chemists often perform model studies on simpler, related structures to test the feasibility of proposed key reactions. acs.orgacs.org In the development of the first this compound synthesis, Clive and Huang prepared simple model compounds representing the core dihydrofuro[2,3-b]pyridinone and the isomeric dihydrofuro[3,2-c]pyridinone systems. acs.orgacs.org These studies were instrumental in validating the crucial pyridinone ring-forming strategy and refining the reaction conditions before applying them to the actual, more complex this compound precursor. acs.org This foundational work confirmed that the proposed synthetic plan was viable, saving time and resources in the pursuit of the final target molecule. acs.org
Key Chemical Transformations and Methodologies
Pyridinone Ring Elaboration Strategies
Semisynthesis and Analog Generation
While total synthesis provides access to the natural product, semisynthesis—the chemical modification of an abundant, naturally occurring starting material—is a powerful tool for generating analogs for structure-activity relationship (SAR) studies. acs.orgwikipedia.org In the context of this compound, the total synthesis itself has been adapted to produce closely related natural products and analogs.
For example, the Snider synthesis is notable for its ability to produce not only this compound but also its congeners, CJ16,169 and CJ16,170, from a common intermediate. acs.orgnih.gov Their route provides the alcohol precursor CJ16,169, which can be easily oxidized in a final step to yield this compound. acs.org This approach allows for divergent access to multiple related compounds from a late-stage intermediate.
Similarly, the Clive synthesis also produced a naturally-occurring congener of this compound alongside the main target. rsc.org Although extensive semisynthetic studies starting from this compound itself are not widely reported, research on related metabolites from the Cladobotryum genus, such as the cladobotric acids, has involved the conversion of major isolated metabolites into a series of new analogs to probe features essential for biological activity. acs.orgnih.gov
Derivatization from Major Metabolites
The generation of novel, biologically active compounds can be achieved through the chemical modification of major metabolites. researchgate.net In the context of compounds structurally related to this compound, cladobotric acid A and pyrenulic acid A have served as key starting materials for semi-synthetic modifications. nih.govacs.org These major metabolites, isolated from cultures of Cladobotryum sp., provide a foundation for creating analogues to investigate structure-activity relationships. nih.govacs.org
One common derivatization strategy involves the modification of carboxylic acid groups. rsc.org For instance, the reduction of the carboxylic acid of cladobotric acid A has been explored. nih.govacs.org This can be achieved by generating a mixed anhydride, for example with propionyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine, followed by treatment with a reducing agent such as sodium borohydride (B1222165) in methanol (B129727). nih.gov This process can yield products like the corresponding primary alcohol, although side reactions such as the formation of a methyl ester can also occur. nih.gov
Another approach to derivatization is through the modification of phenolic hydroxyl groups. rsc.org While specific examples for this compound itself are not detailed, the general principle of derivatizing such functional groups is a standard method in medicinal and synthetic chemistry to alter a molecule's properties. rsc.orgnih.gov
These derivatization techniques allow for the creation of a library of related compounds, which can then be screened for enhanced or novel biological activities. researchgate.net
Table 1: Derivatization Reactions of Cladobotric Acid A
| Starting Material | Reagents | Product(s) | Yield(s) |
|---|
Data sourced from studies on the reduction of cladobotric acid A. nih.gov
Acid-Mediated Chemical Rearrangements and Reactions
Acid-mediated reactions are a powerful tool for inducing significant structural changes in complex molecules, often leading to novel frameworks. msu.eduwiley-vch.de In the study of cladobotric acid A, treatment with hydrochloric acid in a mixture of methanol and water led to the formation of new unsaturated decalins. nih.govacs.org
One notable transformation involves a methyl shift. Under acidic conditions, a diol intermediate can undergo the loss of a hydroxyl group, creating a carbocation. This can then trigger the migration of a methyl group to an adjacent carbon, resulting in a rearranged carbon skeleton. acs.org For example, the reaction of cladobotric acid A with HCl in MeOH/H₂O can lead to a product where a methyl group has shifted from C-18 to C-17, accompanied by the formation of a new ether bridge. acs.org
These types of rearrangements, which can be quite complex, are often elucidated through extensive 2D NMR studies and analysis of nuclear Overhauser effect (NOE) correlations to determine the new stereochemistry and connectivity. acs.org Such acid-catalyzed transformations highlight the chemical diversity that can be accessed from a single natural product precursor. rsc.org
Table 2: Acid-Mediated Rearrangement of Cladobotric Acid A Derivative
| Starting Material | Reagents | Key Transformation | Resulting Structural Features |
|---|---|---|---|
| Cladobotric Acid A | HCl, MeOH/H₂O | Methyl shift from C-18 to C-17 | Formation of a ketone, two oxygenated methines, a new quaternary carbon, and a C-19–C-15 ether bridge |
Based on the described acid-mediated reactions of cladobotric acid A. acs.org
Reductive Modifications
Reductive chemistry offers another avenue for modifying the structure of this compound-related compounds. nih.gov A common strategy is the catalytic hydrogenation of alkenes. nih.govacs.org For instance, the reduction of cladobotric acid A using hydrogen gas with a 10% palladium on carbon catalyst resulted in the reduction of the trienoic acid side-chain. nih.govacs.org
Interestingly, under these conditions, it was also observed that one of the trisubstituted alkenes within the decalin ring system could be selectively reduced, leading to a single diastereomer. nih.govacs.org The stereochemistry of the newly formed chiral center was determined through detailed NMR analysis, which showed an equatorial orientation for the new methyl group. acs.org This demonstrates that reductive modifications can be both regioselective and stereoselective, providing a means to fine-tune the three-dimensional structure of the molecule.
Table 3: Reductive Modifications of Cladobotric Acid A
| Starting Material | Reagents | Product(s) | Yield(s) | Key Transformation(s) |
|---|---|---|---|---|
| Cladobotric Acid A | H₂, 10% Pd/C | Compound 12, Compound 13 | 4.5%, 13.5% | Reduction of the 8-trienoic acid side-chain; additional reduction of the 11,12-alkene in Compound 13 |
Derived from studies on the catalytic hydrogenation of cladobotric acid A. nih.govacs.org
Synthesis of Related Furo[2,3-b]pyridinones and Isomeric Structures
The synthesis of the furo[2,3-b]pyridine (B1315467) core, which is central to the structure of this compound, has been a focus of synthetic efforts. ias.ac.in Various strategies have been developed to construct this heterocyclic system. nih.gov One of the primary challenges is achieving the desired regioselectivity. thieme-connect.com
The first total synthesis of this compound was achieved through a convergent route. rsc.orgacs.org A key step in this synthesis involved the elaboration of the pyridinone ring, which was facilitated by the conversion of a t-butoxycarbonyl (Boc) protecting group on the nitrogen to a triisopropylsilyl (TIPS) carbamate group. rsc.orgacs.org Another synthetic approach involves the condensation of a hydroxypyridone with ethyl pyruvate and p-chlorothiophenol, followed by reduction and cyclization to form a key lactone intermediate. nih.gov Subsequent protection of the pyridone, acylation, and deprotection, followed by reduction and dehydrative cyclization, completes the synthesis. nih.gov
The synthesis of isomers of complex natural products is also a valuable strategy for confirming structures and exploring biological activity. mdpi.commdpi.comepfl.ch While specific syntheses of this compound isomers were not detailed in the provided context, the general approach involves modifying the synthetic route to alter the stereochemistry at one or more chiral centers or to change the position of double bonds. mdpi.com
Table 4: Synthetic Approaches to Furo[2,3-b]pyridine Systems
| Synthetic Strategy | Key Steps | Starting Materials | Target |
|---|---|---|---|
| Convergent Synthesis of this compound | Conversion of N-Boc to N-CO₂SiPr-i₃ | Lactone and aldehyde fragments | This compound |
| Linear Synthesis of this compound Analogues | Condensation, reduction, cyclization, acylation, dehydrative cyclization | Hydroxypyridone, ethyl pyruvate, p-chlorothiophenol, tigloyl chloride | This compound, CJ-16,169, CJ-16,170 |
Information compiled from synthetic studies on this compound and related compounds. nih.govrsc.orgacs.org
Biological Activities and Molecular Mechanisms Pre Clinical Focus
Antifungal Activities
Cladobotryal is a fungal metabolite recognized for its notable antifungal properties. rsc.orgthieme-connect.com Isolated from the mycoparasitic fungus Cladobotryum varium, this compound is a key component of the fungus's natural defense and antagonistic mechanisms against other fungi. rsc.orgrsc.orgresearchgate.net The biological activity of this compound is a significant factor in the potential application of Cladobotryum species as biocontrol agents in agriculture. mdpi.commdpi.com
This compound has demonstrated potent biological activity, specifically inhibiting the growth of various plant pathogens belonging to the class Oomyceta. rsc.orgrsc.org Oomycetes, also known as water molds, are a group of destructive plant pathogens responsible for diseases like late blight and downy mildew. The ability of this compound to inhibit these organisms highlights its potential for agrochemical applications. ualberta.ca For instance, crude extracts from Cladobotryum virescens, which produces a variety of secondary metabolites, showed excellent inhibitory effects against the oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. mdpi.com The extract's activity was higher than the commercial fungicide Epoxiconazole at all tested concentrations and more active than Terbinafine in a range of 1.5–42 ppm. mdpi.com
While research on purified this compound against a wide array of specific phytopathogens is limited, the antagonistic effects of the Cladobotryum fungi that produce it have been studied extensively. These fungi secrete a variety of secondary metabolites, including this compound, which contribute to their biocontrol activity. researchgate.netmdpi.com The in vitro antagonistic activities of Cladobotryum species and their extracts have been documented against several economically important plant pathogens.
For example, isolates of Cladobotryum mycophilum have demonstrated in vitro antagonistic activity against a range of phytopathogenic fungi, with mycelial growth inhibition observed between 30% and 90%. mdpi.comresearchgate.net Similarly, crude ethyl acetate (B1210297) extracts from Cladobotryum virescens have been tested against multiple pathogens, showing varied but significant inhibition. mdpi.com The table below summarizes the observed antagonistic effects of Cladobotryum species, which are known producers of antifungal metabolites like this compound, against various phytopathogens.
Table 1: In Vitro Antagonistic Effects of Cladobotryum spp. Against Various Phytopathogens
| Target Phytopathogen | Antagonistic Cladobotryum Species | Observed Effect | Citation |
|---|---|---|---|
| Botrytis cinerea | C. mycophilum | Antagonistic activity observed in dual-culture assays. | mdpi.comresearchgate.net |
| C. virescens (Crude Extract) | Low to no inhibition observed in a microtiter plate assay. | mdpi.com | |
| Fusarium oxysporum | C. mycophilum | Antagonistic activity shown in dual-culture assays. | mdpi.comresearchgate.net |
| Phytophthora parasitica | C. mycophilum | High inhibition percentages, with some isolates achieving over 90% inhibition. | mdpi.comresearchgate.net |
| Pythium aphanidermatum | C. mycophilum | Moderate inhibition, with maximum values not exceeding 60%. | mdpi.comresearchgate.net |
| Mycosphaerella melonis | C. mycophilum | Antagonistic effects demonstrated in dual culture. | mdpi.comresearchgate.net |
| Alternaria brassicicola | C. virescens | High activity observed, acting through antibiosis and mycoparasitism. Mycelial growth inhibition reached over 40% by day three and 50% by day five. | mdpi.com |
| Septoria tritici | C. virescens (Crude Extract) | Modest inhibition was observed. | mdpi.com |
This compound is produced by fungi from the Cladobotryum genus, which are known mycoparasites. researchgate.netmdpi.com Mycoparasitism is a complex interaction where one fungus parasitizes another, often involving the secretion of metabolites like enzymes and toxins that cause the lysis of the host's hyphae. mdpi.comresearchgate.net While this compound itself does not physically parasitize other fungi, it is a chemical agent in the arsenal (B13267) of its producing organism. Cladobotryum species are known to cause hyphal lysis by producing a wide variety of secondary metabolites with marked antifungal activities. researchgate.netmdpi.com Microscopic observations of the interaction between C. virescens and the pathogen Alternaria brassicicola revealed vacuolization, hyphal penetration, and cellular lysis of the host. mdpi.com This destructive process is facilitated by secreted cell wall-degrading enzymes and antibiotic compounds, such as this compound, that inhibit the host and break down its cellular structures. researchgate.netnih.gov
Antibiosis is a primary mechanism of antagonism where an organism produces metabolic products that are toxic to or inhibit the growth of another organism. mdpi.comscielo.sa.cr this compound's function is a clear example of antibiosis. researchgate.netmdpi.com As a secondary metabolite, it is secreted by Cladobotryum fungi to suppress competing microorganisms. mdpi.com Studies on Cladobotryum virescens have demonstrated a strong antibiotic effect against pathogens like Fusarium chlamydosporum and Alternaria brassicicola. mdpi.com The observed inhibition of mycelial growth in dual culture assays, even before physical contact between the fungi, points to the action of diffusible inhibitory compounds like this compound. mdpi.com The percentage of radial growth inhibition (PRGI) for F. chlamydosporum exceeded 52% and for A. brassicicola reached 50% after five days, suggesting a potent antibiotic effect. mdpi.com
Antibiosis
Antibacterial Activities
In addition to its antifungal properties, this compound has been shown to possess antibacterial activity. rsc.orgrsc.org Research indicates that it exhibits moderate activity against certain drug-resistant bacteria, which is of significant interest in the search for new antibiotic compounds. rsc.orgualberta.ca Specifically, this compound has been reported to be active against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections in humans. rsc.orgrsc.org
Studies on related compounds isolated from Cladobotryum species, such as cladobotric acids and pyrenulic acids, further support the antibacterial potential of this chemical family. These compounds were tested against Gram-positive Staphylococcus aureus strains, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and vancomycin-intermediate (VISA/hVISA) strains, showing a range of moderate to significant activity. nih.govacs.org However, none of the tested compounds showed activity against the Gram-negative bacterium Escherichia coli. nih.govacs.org
Table 2: Antibacterial Activity of this compound and Related Compounds
| Compound | Target Bacteria | Activity Level/MIC Values | Citation |
|---|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate activity reported. | rsc.orgrsc.org |
| Cladobotric Acid A | S. aureus (MSSA, MRSA/VISA, hVISA) | Moderate activity (MIC 16–64 µg/mL). | nih.govacs.org |
| Cladobotric Acid I | S. aureus (MSSA, MRSA/VISA, hVISA) | Moderate activity (MIC 16–64 µg/mL). | nih.govacs.org |
| Pyrenulic Acid A | S. aureus (MSSA, MRSA/VISA, hVISA) | Moderate activity (MIC 16–32 µg/mL). | nih.govacs.org |
| Pyrenulic Acid B | S. aureus (MSSA, MRSA/VISA, hVISA) | Significant activity (MIC 4–16 µg/mL). | nih.govacs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alternaria brassicicola |
| Botrytis cinerea |
| Cladobotric Acid A |
| Cladobotric Acid I |
| This compound |
| Epoxiconazole |
| Escherichia coli |
| Fusarium chlamydosporum |
| Fusarium oxysporum |
| Methicillin (B1676495) |
| Mycosphaerella melonis |
| Phytophthora infestans |
| Phytophthora parasitica |
| Pyrenulic Acid A |
| Pyrenulic Acid B |
| Pythium aphanidermatum |
| Septoria tritici |
| Staphylococcus aureus |
| Terbinafine |
Activity against Gram-Positive Bacteria
This compound, a metabolite isolated from fungi of the Cladobotryum genus, has been identified as an antibacterial agent. nih.govacs.orgacs.org Research into its total synthesis has confirmed its identity as both an antifungal and antibacterial compound. nih.govacs.org While specific minimum inhibitory concentration (MIC) data for this compound against Gram-positive bacteria is not detailed in the primary literature, studies on closely related polyketides isolated from the same fungal cultures offer significant insight into the antibacterial profile of this structural class.
A 2022 study on cladobotric acids and pyrenulic acids, co-metabolites of this compound, demonstrated that these compounds possess activity against the Gram-positive pathogen Staphylococcus aureus. nih.govacs.org The investigation found that none of the tested compounds were active against the Gram-negative bacterium Escherichia coli, indicating a degree of selectivity for Gram-positive bacteria. acs.orgnih.gov The activity of these related compounds against a methicillin-susceptible S. aureus (MSSA) strain is detailed in the table below.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cladobotryum sp. Metabolites against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Compound | MIC (µg/mL) against MSSA |
|---|---|
| Cladobotric Acid G | 64 |
| Cladobotric Acid H | 64 |
| Cladobotric Acid I | 16 |
| Cladobotric Acid A | 64 |
| Cladobotric Acid C | 128 |
| Pyrenulic Acid A | 32 |
| Pyrenulic Acid B | 16 |
Data sourced from a 2022 study on Cladobotric Acids. nih.gov
The results show a range of activities, with Cladobotric Acid I and Pyrenulic Acid B demonstrating the most significant potency against the MSSA strain. acs.org
Inhibition of Drug-Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Vancomycin-Intermediate S. aureus)
Research has indicated that this compound is active against drug-resistant bacteria. ualberta.ca This is substantiated by extensive testing of its co-metabolites, the cladobotric acids, against resistant strains of S. aureus. These studies confirm that the antibacterial action of this class of compounds is largely unaffected by existing resistance mechanisms to methicillin and vancomycin. nih.govacs.org
The activity of these compounds was evaluated against a methicillin-resistant and vancomycin-intermediate S. aureus (MRSA/VISA) strain, as well as a heterogeneous vancomycin-intermediate S. aureus (hVISA) strain. nih.gov With few exceptions, the compounds displayed comparable MIC values across the susceptible (MSSA) and resistant (MRSA/VISA, hVISA) strains, highlighting their potential to circumvent common resistance pathways. nih.govacs.org
Table 2: MIC of Cladobotryum sp. Metabolites against Drug-Resistant S. aureus Strains
| Compound | MIC (µg/mL) against MRSA/VISA | MIC (µg/mL) against hVISA |
|---|---|---|
| Cladobotric Acid G | 64 | 64 |
| Cladobotric Acid H | 64 | 64 |
| Cladobotric Acid I | 16 | 32 |
| Cladobotric Acid A | 64 | 32 |
| Cladobotric Acid C | 128 | 64 |
| Pyrenulic Acid A | 16 | 32 |
| Pyrenulic Acid B | 4 | 8 |
Data sourced from a 2022 study on Cladobotric Acids. nih.gov
Notably, Pyrenulic Acid B showed significant activity against the MRSA/VISA strain with an MIC value of 4 µg/mL. acs.org This suggests that compounds based on the cladobotric acid and pyrenulic acid scaffold are effective against clinically challenging drug-resistant Gram-positive pathogens. nih.gov
Cellular and Molecular Effects (Non-Clinical)
Repressive Effects on Cancer Cells (in vitro)
Secondary metabolites produced by fungi of the Cladobotryum genus are recognized for possessing a wide variety of marked biological activities, including repressive effects on cancer cells. mdpi.comresearchgate.netresearchgate.net This suggests that compounds isolated from these fungi, which would include this compound, may have potential as cytotoxic agents. However, specific in vitro studies detailing the direct repressive effects of purified this compound on particular cancer cell lines have not been identified in the reviewed scientific literature. The general cytotoxic potential of metabolites from the source organism remains an area of interest. researchgate.netresearchgate.net
Potential Targets or Pathways (if elucidated in research)
The specific molecular targets or cellular pathways through which this compound exerts its antibacterial or potential cytotoxic effects have not been elucidated in the currently available research. Structure-activity relationship (SAR) studies on the related cladobotric acids have identified key structural features for antibacterial activity, such as the importance of a carboxylic acid at the C-1 position and the influence of substituents at other positions. nih.govacs.org However, the precise protein or cellular component that this compound or its analogues interact with to inhibit bacterial growth remains unknown.
Structure Activity Relationships Sar
Analysis of Cladobotryal Analogues
Investigations into the metabolites of the fungus Cladobotryum sp. have led to the isolation of several cladobotric acids, including new compounds designated as cladobotric acids G–I (compounds 1–3) and previously known metabolites like cladobotric acids A–F (compounds 4-9) and pyrenulic acids A and B. rsc.orgnih.gov To further explore the SAR of this family, major metabolites such as cladobotric acid A (4) and pyrenulic acid A (10) were used as starting materials to generate a series of new semi-synthetic analogues (compounds 12–20). rsc.orgnih.gov The antibacterial activities of this comprehensive set of natural and semi-synthetic compounds were then systematically evaluated, primarily against strains of the Gram-positive bacterium Staphylococcus aureus, to reveal the structural elements crucial for their biological effect. rsc.orgnih.gov The antibacterial activity of several analogues is detailed in Table 1.
Table 1: Antibacterial Activity of this compound Analogues This table displays the Minimum Inhibitory Concentrations (MIC) in μg/mL for various this compound analogues against three different strains of Staphylococcus aureus. Lower MIC values indicate greater antibacterial potency.
| Compound Name | S. aureus (MSSA) | S. aureus (MRSA/VISA) | S. aureus (hVISA) |
|---|---|---|---|
| Cladobotric acid I (3) | 32 | 32 | 16 |
| Cladobotric acid A (4) | 64 | 32 | 32 |
| Cladobotric acid B (5) | >128 | >128 | >128 |
| Cladobotric acid E (8) | 128 | 64 | 64 |
| Cladobotric acid F (9) | >256 | >256 | >256 |
| Pyrenulic acid A (10) | 64 | 32 | 32 |
| Pyrenulic acid B (11) | 16 | 8 | 4 |
| Allylic alcohol (20) | 4 | 4 | 4 |
Data sourced from a study on cladobotric acids and their analogues. nih.gov
Identification of Pharmacophoric Features for Biological Efficacy
A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. nih.gov For the this compound family, SAR studies have identified several key pharmacophoric features that govern their antibacterial potency. nih.gov The presence and nature of carboxylic acid, hydroxyl, epoxide, and ester moieties have been shown to significantly modulate biological activity. nih.gov
The carboxylic acid group at the C-1 position is a critical feature for the antibacterial activity of these compounds. nih.gov Its importance is highlighted by the significantly reduced activity observed in analogues where this group is modified. nih.gov For instance, the conversion of the C-1 carboxylic acid to a methyl ester leads to a marked decrease in potency. nih.gov A clear example is the comparison between cladobotric acid E (8) and its methyl ester analogue, cladobotric acid F (9), where the MIC value increases from 128 µg/mL to over 256 µg/mL, indicating a substantial loss of activity upon esterification. nih.gov This suggests that the acidic proton or the ability to form specific hydrogen bonds via the carboxylate group is essential for the molecule's interaction with its biological target. nih.govnih.gov
The substitution pattern on the decalin ring system, particularly at the C-17 position, plays a significant role in modulating biological efficacy. nih.gov Research indicates that the presence of a hydroxyl group at C-17 generally leads to a decrease in antibacterial activity. nih.gov Compounds featuring a hydrogen atom at C-17 are consistently more potent than their hydroxylated counterparts. For example, pyrenulic acid A (10) and pyrenulic acid B (11), which both have a hydrogen at C-17, exhibit stronger activity (MIC range 4–64 μg/mL) than cladobotric acid A (4) and cladobotric acid E (8), which possess a C-17 hydroxyl group (MIC range 16–128 μg/mL). nih.gov The most active compound tested, the semi-synthetic allylic alcohol 20 (MIC value of 4 μg/mL), also lacks the C-17 hydroxyl group, further confirming that this position is sensitive to substitution and that a hydroxyl group here is detrimental to activity. nih.gov
Contrary to what might be expected from a reactive functional group, the 18,19-epoxide moiety does not appear to be essential for the antibacterial activity of this class of compounds. nih.gov In fact, evidence suggests that its absence can lead to enhanced potency. nih.gov Several of the more active compounds in the series, such as pyrenulic acid B (11) and the highly active derivative 20, lack this epoxide ring. nih.gov Compound 20, which was the most potent analogue identified, is an allylic alcohol that lacks the 18,19-epoxide, indicating that this functional group is not a key requirement for binding to the bacterial target and its removal may be beneficial for activity. nih.gov
Esterification of carboxylic acid groups, whether at the C-1 or C-26 position, generally results in reduced antibacterial activity. nih.gov As discussed previously, methylation of the C-1 carboxylic acid is detrimental. nih.gov Similarly, compounds that naturally contain a C-26 methyl ester, such as cladobotric acid H (2), tend to show weaker activity. nih.gov Cladobotric acids E, F, and H (compounds 8, 9, and 2), which all feature methyl esters, generally exhibit reduced potency with MIC values often at or above 64 μg/mL. nih.gov This consistent loss of activity upon esterification underscores the importance of a free carboxylic acid for the biological function of these molecules. nih.gov
Impact of Epoxide Moieties (e.g., 18,19-Epoxide)
Stereochemical Considerations in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of natural products, as interactions with biological targets like enzymes and receptors are highly specific. The absolute configuration of key members of the cladobotric acid family, such as cladobotric acid A (4), has been determined through methods like X-ray crystallography. Fungi often produce these complex molecules as a single, enantiomerically pure stereoisomer.
While direct comparisons of the biological activities of different stereoisomers of this compound analogues are not extensively detailed in the available literature, studies on other decalin-containing polyketides provide strong evidence for the importance of stereochemistry. rsc.org For example, in the related phomopsidin (B2554748) class of compounds, the cis-fusion of the decalin core was found to be crucial for its anti-microtubule activity. rsc.org Similarly, for myceliothermophins, the relative configuration of an attached tetramic acid moiety significantly influenced their cytotoxic effects. rsc.org Given that the cladobotric acids share the decalin core structure with these compounds, it is highly probable that the specific stereochemical configuration of the decalin ring and its substituents is a critical determinant of their biological efficacy.
Ecological Role and Potential Agricultural Applications
Role as a Mycoparasitic Fungal Metabolite
Cladobotryal is a secondary metabolite produced by fungi of the genus Cladobotryum, which are known for their mycoparasitic or fungicolous (fungus-inhabiting) nature. nih.govresearchgate.net These fungi obtain nutrients by parasitizing other fungi. The production of bioactive compounds like this compound is a key mechanism in these interactions, enabling them to suppress and outcompete other fungi in their environment. nih.gov
The compound was first identified during a screening for antifungal metabolites from the mycoparasitic fungus Cladobotryum varium. nih.govresearchgate.net Its unique chemical structure, a fused furo[2,3-b]pyridinone skeleton, was unprecedented in chemical literature at the time of its discovery. nih.gov The production of such metabolites is a crucial aspect of the ecological strategy of Cladobotryum species, contributing to their ability to lyse the hyphae of other fungi. researchgate.netmdpi.com
Inhibition of Plant Pathogens in Agricultural Contexts
Research has demonstrated the inhibitory effects of this compound and the fungi that produce it against a range of significant plant pathogens. The genus Cladobotryum is known to produce a variety of secondary metabolites with notable antifungal and antibacterial activities. researchgate.net
Studies have shown that isolates of Cladobotryum mycophilum, a known producer of antifungal metabolites, exhibit significant in vitro inhibition of several important phytopathogens. mdpi.com This inhibition is attributed to the rapid growth of Cladobotryum and its ability to compete for space and nutrients, as well as the production of antifungal compounds. mdpi.com
In one study, various isolates of C. mycophilum were tested against a panel of plant pathogens. The results indicated mycelial growth inhibition ranging from 30% to 90% against all tested phytopathogens. mdpi.comresearchgate.net Another study focusing on Cladobotryum virescens showed high antagonistic activity against Fusarium chlamydosporum and Alternaria brassicicola, acting through both antibiosis and mycoparasitism. mdpi.com The inhibitory effect is often quantified by measuring the reduction in the growth of the pathogenic fungus in the presence of Cladobotryum or its metabolites. mdpi.com
Table 1: In Vitro Inhibition of Phytopathogens by Cladobotryum Species
| Cladobotryum Species | Phytopathogen Inhibited | Observed Effect |
| Cladobotryum mycophilum | Botrytis cinerea | Significant growth inhibition mdpi.com |
| Cladobotryum mycophilum | Fusarium oxysporum f. sp. radicis-lycopersici | Significant growth inhibition mdpi.com |
| Cladobotryum mycophilum | Fusarium oxysporum f. sp. cucumerinum | Significant growth inhibition mdpi.com |
| Cladobotryum mycophilum | Fusarium solani | Significant growth inhibition mdpi.com |
| Cladobotryum mycophilum | Phytophthora parasitica | Significant growth inhibition mdpi.com |
| Cladobotryum mycophilum | Phytophthora capsici | Significant growth inhibition mdpi.com |
| Cladobotryum mycophilum | Pythium aphanidermatum | Over 50% antagonism by some isolates mdpi.com |
| Cladobotryum mycophilum | Mycosphaerella melonis | Significant growth inhibition mdpi.com |
| Cladobotryum virescens | Fusarium chlamydosporum | Over 52% growth inhibition mdpi.com |
| Cladobotryum virescens | Alternaria brassicicola | Over 40% growth inhibition mdpi.com |
Consideration as a Biocontrol Agent for Phytopathogens
The demonstrated ability of Cladobotryum species and their metabolites, including this compound, to inhibit the growth of plant pathogens has led to their consideration as potential biocontrol agents in agriculture. mdpi.comualberta.ca Biocontrol agents offer an environmentally friendly alternative to synthetic chemical pesticides for managing plant diseases. journaljamb.com
The mechanisms by which Cladobotryum species act as biocontrol agents are multifaceted and include competition for nutrients and space, mycoparasitism, and the production of inhibitory secondary metabolites. mdpi.comfrontiersin.org The rapid growth of many Cladobotryum isolates allows them to quickly colonize substrates, outcompeting pathogenic fungi. mdpi.com
Several studies have highlighted the potential of Cladobotryum mycophilum as a biological control agent. mdpi.comresearchgate.net In vivo plant assays have shown that specific isolates of C. mycophilum can significantly reduce the incidence and severity of diseases caused by various phytopathogens. mdpi.com This makes Cladobotryum a promising candidate for the development of new biofungicides. cabidigitallibrary.org The use of such microbial agents is a key strategy in sustainable agriculture for managing biotic stresses caused by phytopathogens. cabidigitallibrary.org
Advanced Analytical Methods for Research and Development
Chromatographic Techniques for High-Throughput Analysis
Chromatography is an indispensable tool for the separation and purification of Cladobotryal from fungal fermentation broths and for its quantification. researchgate.net High-performance liquid chromatography (HPLC) is a commonly employed technique, often utilizing reverse-phase columns. nih.govresearchgate.net For instance, the purification of this compound and its analogs has been achieved using successive chromatographic procedures, including silica (B1680970) gel, Sephadex LH-20, and RP-18, followed by HPLC. nih.govacs.org
Gas chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. researchgate.netfiveable.me When coupled with a mass spectrometer (GC-MS), it becomes a potent tool for both separation and identification. researchgate.netnotulaebotanicae.ro This method allows for the analysis of complex mixtures and the identification of individual components based on their mass spectra and retention times. researchgate.netnotulaebotanicae.ro Thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a variation that enables the analysis of volatile and semi-volatile compounds, even at trace levels. measurlabs.com
The table below summarizes key parameters for the chromatographic analysis of this compound and related compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |
| HPLC | RP-18, Phenomenex Kinetex C18 | Gradient of solvents (e.g., water, acetonitrile) | Diode Array, ESI-MS, Evaporative Light Scattering | Purification and isolation of this compound and its analogs. nih.govacs.org | nih.gov |
| GC-MS | Capillary columns (e.g., HP-5MS) | Helium | Mass Spectrometry (MS) | Identification and quantification of volatile derivatives. researchgate.netnotulaebotanicae.ro | biomedpharmajournal.org |
| Column Chromatography | Silica gel, Sephadex LH-20 | Various organic solvents | Fraction collection and further analysis | Initial purification from crude extracts. nih.govacs.org | nih.gov |
Spectroscopic Platforms for Compound Characterization and Quantification
Spectroscopic techniques are fundamental for the structural elucidation and quantification of this compound. researchgate.netnih.gov These methods analyze the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical structure and concentration. organomation.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. wikipedia.orgmsu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the this compound molecule. acs.orgacs.org For instance, the structure of a related compound was deduced through detailed analysis of 1D and 2D NMR data, which revealed signals for olefinic protons, methine protons, methylene (B1212753) protons, and methyl groups. nih.govacs.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. nih.govbitesizebio.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule for MS analysis. nebiolab.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of a this compound analog, for example, showed an intense absorption band at 302 nm. nih.govacs.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound revealed the presence of hydroxy and carbonyl groups. nih.govacs.org
The following table presents key spectroscopic data for this compound and its analogs.
| Technique | Key Data Type | Observed Values/Features for this compound Analogs | Application | Reference |
| ¹H NMR | Chemical Shift (δ) | Signals for olefinic, methine, methylene, and methyl protons. | Structural elucidation, identification of proton environments. nih.govacs.orghmdb.ca | nih.govacs.org |
| ¹³C NMR | Chemical Shift (δ) | Revealed 26 carbon atoms, including double bonds and oxygenated carbons. | Structural elucidation, identification of carbon skeleton. nih.govacs.org | nih.govacs.org |
| HRMS | m/z Ratio | [M+Na]⁺ peak at m/z 451.2470 for C₂₆H₃₆O₅Na. | Determination of molecular formula. nih.govacs.org | nih.govacs.org |
| UV-Vis | λmax | 302 nm | Confirmation of chromophores. nih.govacs.org | nih.govacs.org |
| IR | Wavenumber (cm⁻¹) | 3407 cm⁻¹ (hydroxy), 1694 cm⁻¹ (carbonyl) | Identification of functional groups. nih.govacs.org | nih.govacs.org |
Integrated Spectroscopic and Chromatographic Approaches
The combination of chromatographic separation with spectroscopic detection provides a powerful and comprehensive analytical approach. fiveable.meorganomation.com These integrated techniques, often referred to as hyphenated techniques, allow for the separation of complex mixtures followed by the immediate identification and quantification of the individual components. organomation.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. bioagilytix.comnih.gov LC-MS/MS, or tandem mass spectrometry, further enhances specificity and is invaluable for structural elucidation and quantification in complex matrices. nih.govsciex.com This technique has been instrumental in the analysis of this compound-related compounds, where detection was achieved using a diode array detector, an ESI mass spectrometer, and an evaporative light scattering detector connected in series after the HPLC column. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netthermofisher.com It is particularly useful for the analysis of volatile and semi-volatile compounds and has been applied to the analysis of various natural products. notulaebotanicae.romdpi.com
These integrated approaches offer enhanced sensitivity, specificity, and the ability to analyze complex samples, making them essential for the in-depth study of this compound. organomation.com
Future Research Perspectives and Challenges
Elucidation of Complete Biosynthetic Pathways
A fundamental challenge and a significant opportunity lie in the complete elucidation of the biosynthetic pathway of Cladobotryal. mdpi.comresearchgate.net Understanding how the producing fungus, Cladobotryum, synthesizes this complex molecule is crucial for several reasons. Techniques such as tracer studies with labeled precursors, the use of isolated organs and tissues, and the analysis of mutant strains can be employed to map the intricate sequence of enzymatic reactions. snscourseware.org
A detailed understanding of the biosynthetic pathway would not only provide insights into the novel enzymatic machinery involved but also pave the way for pathway engineering. dtu.dk By identifying and characterizing the specific genes and enzymes responsible for each step, researchers could potentially manipulate the pathway to increase the yield of this compound or to produce novel derivatives. mdpi.comdtu.dk This knowledge is the bedrock upon which more advanced synthetic and biological applications can be built. snscourseware.org
Discovery of Novel Analogues via Genome Mining and Synthetic Biology
The advent of genome mining and synthetic biology offers powerful tools for discovering novel analogs of this compound. nih.govnih.govmdpi.com Fungal genomes often contain "cryptic" or "orphan" biosynthetic gene clusters that are not expressed under standard laboratory conditions. mdpi.com By sequencing the genome of Cladobotryum species and employing bioinformatic tools, researchers can identify gene clusters with the potential to produce structurally related compounds. nih.gov
Synthetic biology techniques can then be used to activate these silent gene clusters, leading to the production of new molecules. europa.euwikipedia.org This approach, often termed "cluster to compound," has the potential to rapidly expand the chemical diversity of the this compound family. mdpi.com Furthermore, combinatorial biosynthesis, which involves the rational modification and reorganization of biosynthetic pathways at the molecular level, can be used to create libraries of novel analogs with potentially improved properties. nih.gov
Development of Advanced Synthetic Strategies for Enhanced Analog Libraries
While nature provides a starting point, the laboratory offers the ability to create a vast array of analogs through chemical synthesis. The development of advanced and efficient synthetic strategies is paramount for generating diverse libraries of this compound analogs for structure-activity relationship (SAR) studies. fiveable.meunito.it The first total synthesis of this compound has already been achieved via a convergent route, demonstrating the feasibility of its chemical construction. rsc.org
Future efforts should focus on creating more flexible and modular synthetic routes that allow for the easy introduction of various functional groups at different positions of the this compound scaffold. fiveable.me This will enable a systematic exploration of how structural modifications impact biological activity. acs.org Techniques such as biomimetic synthesis, which draws inspiration from natural biosynthetic pathways, can also be employed to develop efficient and stereoselective synthetic methods. engineering.org.cn The synthesis of complex molecules like this compound analogs requires advanced strategies to ensure high yields and purity. bioduro.com
Comprehensive Investigations into Specific Molecular Targets and Mechanisms of Action
A critical area for future research is the identification and characterization of the specific molecular targets of this compound and its analogs. researchgate.net While its antifungal and antibacterial activities have been noted, the precise mechanisms by which it exerts these effects are largely unknown. rsc.orgresearchgate.net Understanding the molecular basis of its bioactivity is essential for its potential development as a therapeutic or agricultural agent. nih.govfrontiersin.org
Researchers can employ a variety of techniques to uncover these mechanisms, including affinity chromatography to isolate binding partners, genetic and genomic approaches to identify sensitive pathways, and computational modeling to predict potential targets. nih.gov Elucidating the mechanism of action will not only provide crucial biological insights but also guide the rational design of more potent and selective analogs. frontiersin.org
Expansion of Biological Control Applications and Field Efficacy Studies
The antagonistic properties of Cladobotryum species against various phytopathogenic fungi suggest a potential role for this compound and related compounds in biological control. mdpi.comresearchgate.netresearchgate.net Fungi in the genus Cladobotryum are known to be the causal agents of "cobweb disease" in agriculture, indicating their potent fungicidal capabilities. nih.govacs.org Initial in vitro studies have demonstrated the antagonistic activity of Cladobotryum isolates against a range of plant pathogens. mdpi.commdpi.com
Future research should focus on expanding these studies to a wider range of agricultural pests and pathogens. researchgate.netresearchgate.net Crucially, in vitro findings must be validated through rigorous field efficacy studies to assess the performance of this compound-based formulations under real-world conditions. nih.govnih.gov These trials will be essential to determine the practical potential of this compound as a biopesticide, a more sustainable alternative to conventional chemical pesticides. nimss.orgkoppert.ca
Q & A
Q. What methodological approaches are optimal for isolating Cladobotryal from environmental samples?
Isolation requires multi-step protocols:
- Sample pretreatment : Use selective media (e.g., potato dextrose agar with antibiotics) to suppress bacterial growth, favoring fungal proliferation .
- Morphological identification : Combine microscopy (hyphal structure, conidia morphology) with molecular techniques (ITS-rDNA sequencing) to confirm species identity .
- Validation : Cross-reference with databases like UNITE or NCBI, ensuring alignment with type specimens .
Q. How should researchers design experiments to assess this compound’s bioactivity?
Adopt a tiered approach:
- In vitro screening : Use cytotoxicity assays (e.g., MTT on mammalian cell lines) and antimicrobial disk diffusion tests .
- Dose-response analysis : Establish EC50 values via serial dilutions, controlling for solvent interference .
- Replication : Include triplicate samples and negative controls (e.g., solvent-only) to validate reproducibility .
Q. What are common pitfalls in characterizing this compound metabolites?
Key challenges include:
- Contaminant suppression : Use HPLC-PDA or LC-MS with ion-trap detectors to differentiate target compounds from co-eluting impurities .
- Structural ambiguity : Validate NMR data (e.g., -NMR chemical shifts) against published spectra or computational models (e.g., ACD/Labs) .
Advanced Research Questions
Q. How can contradictory data on this compound’s ecological roles be resolved?
Address discrepancies through:
- Meta-analysis : Aggregate datasets from disparate studies (e.g., soil pH, host plant species) to identify confounding variables .
- Field experiments : Conduct longitudinal studies comparing this compound prevalence in controlled vs. natural ecosystems .
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to isolate factors driving ecological variability .
Q. What methodologies enable the integration of genomic and metabolomic data for this compound?
Adopt a systems biology framework:
- Genome mining : Use antiSMASH or PRISM to predict biosynthetic gene clusters linked to secondary metabolites .
- Multi-omics correlation : Map transcriptomic data (RNA-seq) to metabolomic profiles (LC-HRMS) under stress conditions (e.g., nutrient limitation) .
- Validation : Knockout CRISPR-Cas9 mutants to confirm gene-metabolite relationships .
Q. How can researchers mitigate bias in bioactivity studies of this compound extracts?
Implement rigorous controls:
- Solvent normalization : Adjust for extraction solvent effects (e.g., DMSO cytotoxicity) via solvent-only baselines .
- Blinded analysis : Assign sample IDs randomly to prevent observer bias during data collection .
- Reproducibility checks : Collaborate with independent labs to validate key findings .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
